molecular formula C21H24O10 B14692138 Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid CAS No. 25214-38-4

Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid

Cat. No.: B14692138
CAS No.: 25214-38-4
M. Wt: 436.4 g/mol
InChI Key: YMPNIJDQYQSALR-UHFFFAOYSA-N
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Description

Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid is a complex organic compound that consists of three distinct chemical entities: benzene-1,3-dicarboxylic acid, 2,2-dimethylpropane-1,3-diol, and terephthalic acid. This compound is notable for its applications in the production of polyesters and other polymeric materials. The molecular formula for this compound is C21H24O10, and it has a molecular weight of 436.409 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid typically involves the esterification reaction between benzene-1,3-dicarboxylic acid and 2,2-dimethylpropane-1,3-diol in the presence of terephthalic acid. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions typically involve elevated temperatures and pressures to accelerate the reaction rate and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid undergoes several types of chemical reactions, including:

    Esterification: The formation of esters from carboxylic acids and alcohols.

    Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.

    Oxidation: The conversion of alcohol groups to carboxylic acids or ketones.

Common Reagents and Conditions

    Esterification: Sulfuric acid as a catalyst, elevated temperatures.

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Esterification: Polyesters and other polymeric materials.

    Hydrolysis: Benzene-1,3-dicarboxylic acid and 2,2-dimethylpropane-1,3-diol.

    Oxidation: Carboxylic acids and ketones

Scientific Research Applications

Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of polyesters and other polymeric materials.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential in creating biodegradable medical implants and devices.

    Industry: Utilized in the production of high-performance plastics and resins

Mechanism of Action

The mechanism of action of benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid primarily involves its ability to form ester bonds, which are crucial in the formation of polyesters. The molecular targets include hydroxyl and carboxyl groups, which react to form ester linkages. The pathways involved in these reactions are typically catalyzed by acidic or basic conditions, which facilitate the formation and breakdown of ester bonds .

Comparison with Similar Compounds

Similar Compounds

  • Phthalic acid (1,2-benzenedicarboxylic acid)
  • Isophthalic acid (1,3-benzenedicarboxylic acid)
  • Terephthalic acid (1,4-benzenedicarboxylic acid)

Uniqueness

Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid is unique due to its combination of three distinct chemical entities, which imparts specific properties such as enhanced stability and reactivity. This makes it particularly valuable in the production of high-performance polyesters and other polymeric materials .

Properties

CAS No.

25214-38-4

Molecular Formula

C21H24O10

Molecular Weight

436.4 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;terephthalic acid

InChI

InChI=1S/2C8H6O4.C5H12O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;1-5(2,3-6)4-7/h2*1-4H,(H,9,10)(H,11,12);6-7H,3-4H2,1-2H3

InChI Key

YMPNIJDQYQSALR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O

Related CAS

25214-38-4

Origin of Product

United States

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